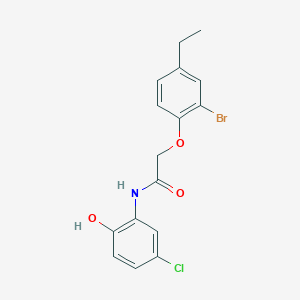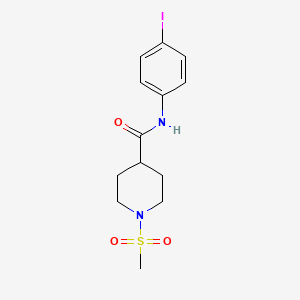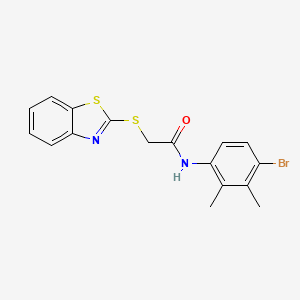
2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BEPA and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent. In
Mecanismo De Acción
BEPA exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, which is involved in the regulation of genes that control inflammation and cell survival. BEPA also induces apoptosis in cancer cells by activating caspase enzymes. Furthermore, BEPA has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
BEPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, BEPA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BEPA is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, BEPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. One limitation of BEPA is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
Future research on BEPA should focus on its potential as a cancer treatment and anti-inflammatory agent. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects. Future research should also explore the potential toxicity of BEPA and its safety for use in clinical settings. Finally, the development of new and more efficient synthesis methods for BEPA may be beneficial in increasing its availability for research purposes.
Aplicaciones Científicas De Investigación
BEPA has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Research has shown that BEPA can induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, BEPA has been shown to inhibit the activity of NF-κB, a protein complex that plays a key role in inflammation and cancer development.
Propiedades
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-2-10-3-6-15(12(17)7-10)22-9-16(21)19-13-8-11(18)4-5-14(13)20/h3-8,20H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOQWQIBYONDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3550059.png)
![N-(2,4-dichlorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550067.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3550076.png)

![5-[4-(diethylamino)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3550083.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3550089.png)
![3-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3550094.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3550101.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3550132.png)

![N-{4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B3550148.png)